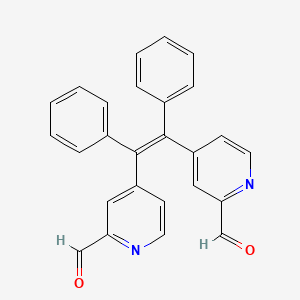
4,4'-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its two picolinaldehyde groups attached to a central diphenylethene core, making it a valuable molecule in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde typically involves the reaction of benzaldehyde with diphenylethene derivatives. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Specific details on the reaction conditions can vary based on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds depending on the substituents used.
Scientific Research Applications
4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Employed in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, including polymers and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism by which 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde exerts its effects is largely dependent on its application. In the context of fluorescent probes, the compound’s mechanism involves the interaction of its aldehyde groups with specific analytes, leading to changes in fluorescence properties. This interaction can be used to detect the presence of various ions or molecules in a solution .
Comparison with Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Known for its use in the synthesis of aggregation-induced emission (AIE) dyes.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Utilized in the production of photonic and optical materials.
Uniqueness: 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde is unique due to its dual aldehyde groups, which provide versatile reactivity and make it suitable for a wide range of applications, from chemical synthesis to biological sensing.
Properties
Molecular Formula |
C26H18N2O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[(Z)-2-(2-formylpyridin-4-yl)-1,2-diphenylethenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C26H18N2O2/c29-17-23-15-21(11-13-27-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-12-14-28-24(16-22)18-30/h1-18H/b26-25- |
InChI Key |
NNGFTSDEUPUHJA-QPLCGJKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC(=NC=C3)C=O)/C4=CC(=NC=C4)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=NC=C3)C=O)C4=CC(=NC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















